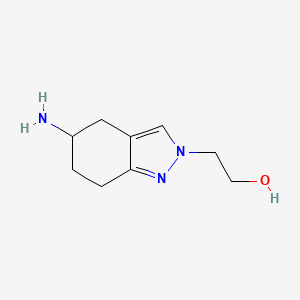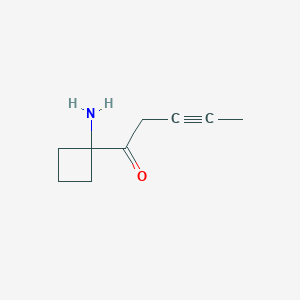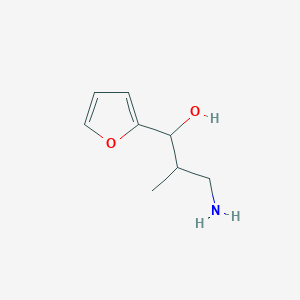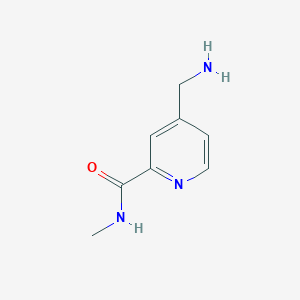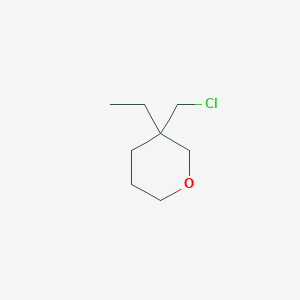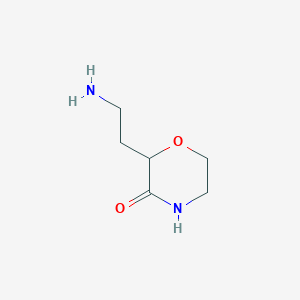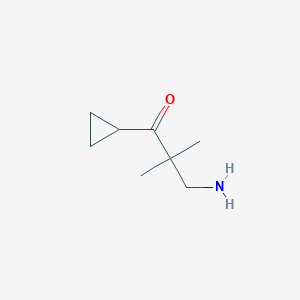
3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-one is an organic compound with a unique structure that includes a cyclopropyl group and a dimethylpropanone backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-one typically involves the following steps:
Ketone Formation: The formation of the ketone group can be achieved through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Formation of oxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives.
科学的研究の応用
3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This can lead to changes in cellular processes and physiological responses.
類似化合物との比較
- 3-Amino-3-cyclopropyl-2,2-dimethylpropan-1-ol
- 3-Cyclopropyl-2,2-dimethylpropan-1-amine
Comparison:
- Structural Differences: While similar in structure, these compounds differ in functional groups, which can lead to variations in reactivity and applications.
- Reactivity: The presence of different functional groups (e.g., alcohol, amine) can influence the types of reactions the compounds undergo.
- Applications: Each compound may have unique applications based on its chemical properties and interactions with other molecules.
特性
分子式 |
C8H15NO |
|---|---|
分子量 |
141.21 g/mol |
IUPAC名 |
3-amino-1-cyclopropyl-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C8H15NO/c1-8(2,5-9)7(10)6-3-4-6/h6H,3-5,9H2,1-2H3 |
InChIキー |
DEOKPRLTFJFZAB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CN)C(=O)C1CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Cyclobutyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13178837.png)


![6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one](/img/structure/B13178852.png)
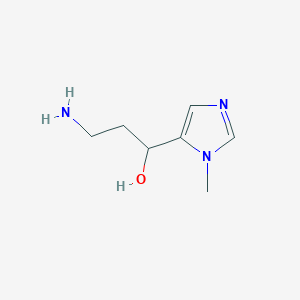
![1-(Thiophen-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13178857.png)

